1-Hydroxyundecan-3-one
Description
1-Hydroxyundecan-3-one is an aliphatic hydroxy ketone characterized by an 11-carbon chain (undecane backbone) with a hydroxyl group (-OH) at the first carbon and a ketone group (C=O) at the third carbon. Its molecular formula is C₁₁H₂₂O₂, and its SMILES representation is CCCCCCCC(=O)CCO .
Structurally, the compound combines hydrophilic (hydroxyl) and hydrophobic (alkyl chain) regions, influencing its solubility and reactivity.
Properties
CAS No. |
82353-69-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-hydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11(13)9-10-12/h12H,2-10H2,1H3 |
InChI Key |
UICMYIKAWAQLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyundecan-3-one can be synthesized through various methods. One common approach involves the oxidation of 1-undecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the hydrolysis of 1-hydroxyundecan-3-one esters under acidic or basic conditions .
Industrial Production Methods: In industrial settings, 1-Hydroxyundecan-3-one is often produced through high-performance liquid chromatography (HPLC) methods. The compound can be isolated and purified from the culture supernatant of genetically modified Escherichia coli expressing the cqsA gene from Vibrio parahaemolyticus .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-undecanone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 1-undecanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: 1-Undecanone.
Reduction: 1-Undecanol.
Substitution: Various substituted undecanes depending on the nucleophile used.
Scientific Research Applications
1-Hydroxyundecan-3-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
1-Hydroxyundecan-3-one exerts its effects primarily through quorum sensing. In Vibrio parahaemolyticus, it is produced by the cqsA gene and acts as a signaling molecule. It binds to the CqsS receptor, initiating a cascade of gene expression changes that regulate colony morphology and other behaviors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Hydroxyundecan-3-one with structurally related aliphatic hydroxy ketones, focusing on chain length, functional group positions, and biological relevance:
Key Comparative Insights:
Chain Length and Hydrophobicity :
- Longer-chain analogs (e.g., 1-Hydroxytetradecan-3-one) exhibit increased hydrophobicity, enhancing their stability in lipid-rich environments. This property may explain their higher abundance in plant essential oils .
- Shorter chains (e.g., 1-Hydroxydecan-3-one) are more soluble in polar solvents, favoring their use in synthetic chemistry .
Biological Activity: 1-Hydroxyundecan-3-one and its longer-chain derivatives are associated with antimicrobial and anti-inflammatory activities in C. tinctorium. The ketone group’s position (C3) is critical for interacting with microbial enzymes .
Industrial and Pharmaceutical Potential: Longer-chain compounds (e.g., 1-Hydroxyheptadecan-3-one) are explored for stabilizing emulsions in cosmetics, while medium-chain variants like 1-Hydroxyundecan-3-one are studied for drug delivery systems due to balanced solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
